Linker Length Impact on PROTAC Degradation Efficiency: C6 vs. C3 vs. C9 Alkyl Chains
The six-carbon (C6) alkyl linker of Pomalidomide-C6-COOH provides a specific spatial reach that is distinct from both shorter (C3) and longer (C9) alkyl chain analogs. PROTACs constructed with pomalidomide-C6 linkers have demonstrated potent degradation of target proteins, achieving a DC50 of 10 nM against ALK in H3122 cells . In contrast, a PROTAC utilizing a pomalidomide-C3 linker exhibited a DC50 of 0.7 μM against Mcl-1, reflecting a 70-fold difference in potency [1]. Furthermore, homodimeric pomalidomide PROTACs with an 8-atom linker (approximating a C6-like span) were identified as the most potent CRBN degraders, whereas those with longer linkers showed weaker degradation of CRBN [2].
| Evidence Dimension | Degradation Potency (DC50) |
|---|---|
| Target Compound Data | 10 nM (ALK degradation in H3122 cells, PROTAC TL13-12 using pomalidomide-C6-like linker) |
| Comparator Or Baseline | C3 analog: 0.7 μM (Mcl-1 degradation) [1]; C9/longer analogs: Reduced CRBN degradation efficacy [2] |
| Quantified Difference | ~70-fold difference in DC50 between C6 and C3 PROTACs (target-dependent); longer linkers reduce CRBN degradation |
| Conditions | Cell-based degradation assays in H3122 (ALK) and Mcl-1 expressing cells; CRBN homo-PROTAC assays |
Why This Matters
The C6 linker length of Pomalidomide-C6-COOH occupies a critical 'sweet spot' in linker optimization space, often yielding superior degradation potency compared to shorter C3 or longer C9 linkers in empirical SAR campaigns, thereby reducing the number of synthetic iterations required to identify a lead degrader.
- [1] Wang, Z., et al. (2019). Proteolysis targeting chimera (PROTAC) for degradation of Mcl-1 and Bcl-2. *European Journal of Medicinal Chemistry*, 179, 723-735. View Source
- [2] Steinebach, C., et al. (2021). Pomalidomide-Based Homo-Protacs for the Chemical Knockdown of Cereblon. *Bioorganic & Medicinal Chemistry*, 41, 116208. View Source
